2-Trifluoromethyl-3-ethoxycarbonyl-pyridine-5-boronic acid
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Overview
Description
2-Trifluoromethyl-3-ethoxycarbonyl-pyridine-5-boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a trifluoromethyl group, an ethoxycarbonyl group, and a boronic acid moiety attached to a pyridine ring. The unique combination of these functional groups makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trifluoromethyl-3-ethoxycarbonyl-pyridine-5-boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials, such as 2-chloro-3-trifluoromethylpyridine.
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group is introduced via esterification reactions, often using ethyl chloroformate as the reagent.
Boronic Acid Formation: The boronic acid moiety is introduced through a borylation reaction, typically using a boron reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Trifluoromethyl-3-ethoxycarbonyl-pyridine-5-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid can be oxidized to form the corresponding alcohol or ketone.
Substitution: The trifluoromethyl and ethoxycarbonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
2-Trifluoromethyl-3-ethoxycarbonyl-pyridine-5-boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Trifluoromethyl-3-ethoxycarbonyl-pyridine-5-boronic acid is primarily based on its ability to participate in various chemical reactions. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the ethoxycarbonyl group provides additional sites for chemical modification.
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethylpyridine-5-boronic acid: Lacks the ethoxycarbonyl group, making it less versatile in certain synthetic applications.
3-Ethoxycarbonylpyridine-5-boronic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-Trifluoromethyl-3-methoxycarbonyl-pyridine-5-boronic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group, leading to variations in reactivity and applications.
Uniqueness
2-Trifluoromethyl-3-ethoxycarbonyl-pyridine-5-boronic acid is unique due to the presence of both trifluoromethyl and ethoxycarbonyl groups, which impart distinct chemical properties and reactivity. This combination allows for a broader range of applications in synthetic chemistry, making it a valuable compound for researchers and industrial chemists.
Properties
IUPAC Name |
[5-ethoxycarbonyl-6-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF3NO4/c1-2-18-8(15)6-3-5(10(16)17)4-14-7(6)9(11,12)13/h3-4,16-17H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRASZAJQNFJREN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)C(F)(F)F)C(=O)OCC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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